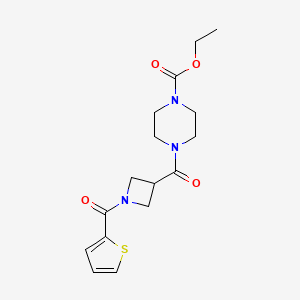

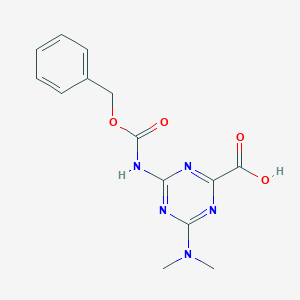

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications . Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method to make aminothiophene derivatives . Azetidines can be synthesized by the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Azetidines are four-membered nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

- Anti-inflammatory : Thiophene-based compounds have been found to have anti-inflammatory properties .

- Anti-psychotic : They have also been used in the treatment of psychotic disorders .

- Anti-arrhythmic : These compounds have been used to treat irregular heartbeats .

- Anti-anxiety : Thiophene derivatives have been used to alleviate anxiety .

- Anti-fungal : They have been used to treat fungal infections .

- Antioxidant : These compounds have been found to have antioxidant properties .

- Estrogen receptor modulating : Thiophene derivatives have been used to modulate estrogen receptors .

- Anti-mitotic : They have been used to inhibit cell division .

- Anti-microbial : These compounds have been used to kill or inhibit the growth of microorganisms .

- Kinases inhibiting : They have been used to inhibit kinases, enzymes that modify other proteins by chemically adding phosphate groups .

- Anti-cancer : Thiophene derivatives have been used in the treatment of cancer .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are used as corrosion inhibitors . They prevent the corrosion of metal surfaces by forming a protective layer on the surface.

Organic Synthesis

Thiophene derivatives are used in the synthesis of other organic compounds . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents , and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives act as metal complexing agents . They form complexes with metal ions, which can be used in various applications such as catalysis, materials science, and medicine.

Development of Insecticides

Thiophene derivatives are used in the development of insecticides . They are used to control pests in agriculture and to protect stored products from damage.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAHCBKOSVBJEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)

![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)